(3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine: is a chemical compound that features an oxetane ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The oxetane ring can be formed through cyclization reactions involving appropriate precursors. The methanamine group is introduced via amination reactions, often using reagents like ammonia or amines under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of oxetane derivatives with oxidized nitrogen functionalities.
Reduction: Reduction reactions can be employed to modify the oxetane ring or the methanamine group, potentially yielding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the removal of the TBDMS group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxetane derivatives with nitro or hydroxyl groups, while reduction could produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study the effects of oxetane-containing molecules on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate or as a key intermediate in the synthesis of pharmaceuticals. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties .
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and functional groups make it a versatile intermediate for various applications .
Wirkmechanismus
The mechanism of action of (3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The oxetane ring and methanamine group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity .
Vergleich Mit ähnlichen Verbindungen
- (3-(tert-Butyldimethylsilyloxy)oxetan-3-yl)methanol
- (3-(tert-Butyldimethylsilyloxy)oxetan-3-yl)amine
- (3-(tert-Butyldimethylsilyloxy)oxetan-3-yl)acetic acid
Uniqueness: Compared to similar compounds, (3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine stands out due to the presence of both the methanamine group and the TBDMS-protected oxetane ring. This combination of functional groups provides unique reactivity and potential for diverse applications in synthesis and research .
Eigenschaften
Molekularformel |
C10H23NO2Si |
---|---|
Molekulargewicht |
217.38 g/mol |
IUPAC-Name |
[3-[tert-butyl(dimethyl)silyl]oxyoxetan-3-yl]methanamine |
InChI |
InChI=1S/C10H23NO2Si/c1-9(2,3)14(4,5)13-10(6-11)7-12-8-10/h6-8,11H2,1-5H3 |
InChI-Schlüssel |
JGMILJGUVOZTKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1(COC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.